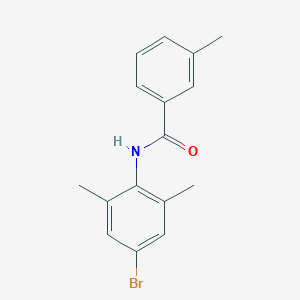
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, also known as BDMC, is a compound with potential applications in scientific research. This molecule has a unique structure, which makes it an interesting target for synthesis and study. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is not fully understood. However, it has been suggested that N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has also been found to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-microbial activity. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has several advantages for lab experiments. It is easily synthesized and purified, making it a readily available compound for research. It has also been found to have low toxicity, making it a safe compound to work with. However, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in certain assays. It also has limited stability in solution, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide. One area of interest is the development of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide analogs with improved properties. Another area of interest is the investigation of the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in combination therapy with other drugs is an area of interest for future research.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is a compound with potential applications in scientific research. Its unique structure, anti-cancer, anti-inflammatory, and antioxidant properties make it an interesting target for synthesis and study. The synthesis method of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is well-established, and it has been found to have low toxicity, making it a safe compound to work with. While there are some limitations for lab experiments, there are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in high yield and purity. This synthesis method has been optimized and can be easily reproduced in the laboratory.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been shown to have potential applications in scientific research. One of the most promising areas is cancer research. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
|---|---|
Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H16BrNO/c1-10-5-4-6-13(7-10)16(19)18-15-11(2)8-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
InChI Key |
HUNHECCFBXBXPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)


